REACTION_CXSMILES
|
[N:1]1([C:7](=[S:9])[NH2:8])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Cl:10][CH:11](Cl)[C:12](=O)[CH3:13]>C(O)C>[Cl:10][CH2:11][C:12]1[N:8]=[C:7]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)[S:9][CH:13]=1
|
Name
|
|
Quantity
|
11.51 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C(N)=S
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC(C(C)=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The colourless solid which precipitates from the pink solution
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Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Type
|
WASH
|
Details
|
washed twice with ethanol
|
Name
|
|
Type
|
|
Smiles
|
ClCC=1N=C(SC1)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |